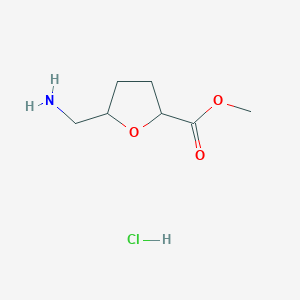

Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride

Beschreibung

Molecular Geometry

- The oxolane ring adopts a twist conformation , as observed in analogous tetrahydrofuran derivatives.

- The aminomethyl (-CH₂NH₃⁺) and methyl ester (-COOCH₃) groups occupy cis positions on the ring, confirmed by the SMILES notation :

COC(=O)[C@@H]1CC[C@@H](O1)CN.Cl.

| Parameter | Value |

|---|---|

| Bond length (C-O) | 1.43 Å (oxolane ring) |

| Bond angle (C-O-C) | 112° |

| Dihedral angle (C2-C5) | 55° (cis configuration) |

Stereochemical Analysis

- X-ray crystallography confirms the (2R,5S) configuration, where both substituents lie on the same face of the oxolane ring.

- The hydrochloride salt stabilizes the protonated amine via ionic interactions with the chloride ion.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction studies reveal the compound crystallizes in an orthorhombic system with space group C222₁ . Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 9.645 Å, b = 14.500 Å, c = 26.270 Å |

| Unit cell volume | 3673.9 ų |

| Z-value | 8 |

| Density | 1.271 g/cm³ |

Hydrogen Bonding Network

- The protonated amine forms a strong O–H···Cl hydrogen bond (2.89 Å) with the chloride ion.

- Adjacent molecules interact via C–H···O weak hydrogen bonds , creating a three-dimensional framework.

Comparative Analysis of Tautomeric and Conformational Isomerism

Tautomerism

Tautomerism is not observed in this compound due to the absence of labile protons (e.g., enolizable hydrogens). The amine exists exclusively in its protonated form under physiological conditions.

Conformational Isomerism

The oxolane ring exhibits pseudorotational flexibility , allowing interconversion between twist and envelope conformations. Key conformers include:

- Twist (C₂ symmetry) : Dominant in the solid state, with puckering parameters Q = 0.350 Å and φ = 271°.

- Envelope (Cₛ symmetry) : Higher energy conformer observed in solution-phase NMR studies.

| Conformer | Puckering Amplitude (Å) | Phase Angle (°) |

|---|---|---|

| Twist (C₂) | 0.350 | 271 |

| Envelope (Cₛ) | 0.300 | 195 |

Comparative studies with tetrahydrofuran-3-carboxylate derivatives show reduced conformational flexibility due to steric hindrance from the aminomethyl group.

Eigenschaften

IUPAC Name |

methyl 5-(aminomethyl)oxolane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h5-6H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBWDVLAJHTANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(O1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride (MTHC) is an organic compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, synthesis methods, and potential therapeutic implications based on diverse research findings.

Chemical Structure : MTHC features a tetrahydrofuran ring, which contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical transformations, making it a valuable intermediate in organic synthesis.

Synthesis Methods : Several synthetic routes have been developed for MTHC, allowing for optimization based on yield and purity. Common methods include:

- Nucleophilic Substitution : This method exploits the reactivity of the amino group, facilitating the introduction of functional groups.

- Cyclization Reactions : These reactions are essential for forming the tetrahydrofuran ring, crucial for the compound's biological activity.

Biological Activity

MTHC's biological activity has been primarily evaluated through its interactions with various biological targets. Preliminary studies indicate potential binding affinities that could lead to therapeutic applications.

Interaction Studies

Research suggests that MTHC may interact with several key biological targets, including enzymes and receptors involved in metabolic pathways. Some notable findings include:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on specific enzymes, suggesting that MTHC might exhibit similar properties. For instance, studies on related compounds indicated their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .

- Antimicrobial Activity : Compounds structurally related to MTHC have demonstrated varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating that MTHC may also possess similar properties .

Case Studies and Research Findings

- Antiproliferative Activity : In vitro studies have assessed the antiproliferative effects of MTHC on cancer cell lines. Research has shown that compounds with similar structures can inhibit cell growth in breast and ovarian cancer cells. For example, one study reported IC50 values ranging from 19.9 µM to 75.3 µM for structurally related compounds .

- Binding Affinity Analysis : Molecular docking studies have been employed to predict the binding affinity of MTHC to various proteins involved in disease processes. These studies suggest that MTHC could effectively bind to target sites, potentially modulating enzyme activity or receptor function .

- Comparative Analysis with Analogues : A comparative study highlighted the differences in biological activity among compounds with similar structures. For instance, methyl 5-aminofuran-2-carboxylate exhibited lower activity compared to MTHC, emphasizing the unique properties of the latter .

Data Tables

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C8H15ClN2O3 | Tetrahydrofuran ring | Potential enzyme inhibitor |

| Methyl 5-aminofuran-2-carboxylate | C7H9NO2 | Lacks tetrahydrofuran ring | Lower biological activity |

| Methyl 4-(aminomethyl)tetrahydrofuran-2-carboxylate | C8H15ClN2O3 | Different position of the aminomethyl group | Varying degrees of activity |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₁₂H₁₅ClN₂O₄

Molecular Weight : Approximately 195.644 g/mol

Structure : The compound features a tetrahydrofuran ring, a carboxylate group, and an aminomethyl side chain, enhancing its reactivity and solubility in various solvents.

Scientific Research Applications

Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride has diverse applications in scientific research:

-

Synthetic Organic Chemistry :

- Intermediate in Synthesis : Utilized as an intermediate in the synthesis of complex organic molecules due to its unique structural features that allow for various chemical transformations .

- Reactivity : Participates in nucleophilic substitutions and cyclizations, making it valuable for developing pharmaceuticals and other organic compounds.

-

Biological Studies :

- Biochemical Pathways : Employed in studying biochemical pathways and enzyme reactions, aiding in understanding metabolic processes.

- Therapeutic Potential : Investigated for potential therapeutic uses, including antimicrobial and anti-inflammatory effects.

- Pharmaceutical Development :

Case Study 1: Antimicrobial Activity

In vitro testing demonstrated that this compound exhibited antimicrobial properties against various bacterial strains. Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to existing antibiotics, suggesting its potential use in treating bacterial infections.

Case Study 2: Anti-inflammatory Effects

Research on macrophage cell lines showed that this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha. This finding suggests a mechanism for its anti-inflammatory effects, which could be beneficial for conditions like rheumatoid arthritis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound shares structural similarities with several furan and pyrazine derivatives. Key differences lie in the heterocyclic core, substituents, and salt forms. Below is a comparative analysis:

Table 1: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|---|

| Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride | 1304126-25-7 | C₈H₁₆ClNO₃ | 209.63 | Tetrahydrofuran | Aminomethyl, methyl ester, HCl |

| Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | 160938-84-1 | C₈H₁₂ClNO₃ | 205.64 | Furan | Aminomethyl, methyl ester, HCl |

| Methyl 5-(aminomethyl)-2-methyl-3-furoate hydrochloride | - | C₉H₁₄ClNO₃ | 219.66 | Furan | Aminomethyl, methyl ester, 2-methyl, HCl |

| Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride | 70470-95-0 | C₇H₁₀ClN₃O₂ | 215.63 | Pyrazine | Aminomethyl, methyl ester, HCl |

Key Observations:

Heterocyclic Core: The tetrahydrofuran ring in the target compound is saturated, conferring greater conformational flexibility and metabolic stability compared to aromatic furan derivatives .

Hydrochloride salts universally improve aqueous solubility, critical for bioavailability in drug formulations .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Methyl 5-(aminomethyl)furan-2-carboxylate HCl | Pyrazine Analog (CAS 70470-95-0) |

|---|---|---|---|

| Solubility (Water) | High (ionic salt) | Moderate | High (ionic salt + polar N-heterocycle) |

| LogP (Predicted) | ~0.5 (hydrophilic) | ~1.2 | ~0.3 (due to pyrazine polarity) |

| Stability | High (saturated ring) | Moderate (aromatic ring oxidation risk) | Moderate (pyrazine hydrolysis risk) |

Key Findings:

- The tetrahydrofuran core in the target compound reduces ring strain and oxidation susceptibility compared to furan derivatives, enhancing stability in acidic or oxidative environments .

Vorbereitungsmethoden

Azide Intermediate Reduction Method

This method starts from a halomethyl-substituted furan derivative, typically 5-(chloromethyl)furfural or its ester, which is converted into an azidomethyl intermediate. Subsequent catalytic hydrogenation reduces the azide to the amine, yielding methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride.

Halomethyl to Azidomethyl Conversion:

5-(chloromethyl)furfural or methyl 5-(chloromethyl)-2-furoate is treated with sodium azide or potassium azide in polar aprotic solvents to substitute the chloride with azide groups.Catalytic Hydrogenation:

The azidomethyl intermediate is subjected to hydrogenation using 10% palladium on carbon catalyst under hydrogen atmosphere (~30 psi) in methanol, in the presence of hydrochloric acid. This reduces the azide to the corresponding amine and simultaneously forms the hydrochloride salt.Isolation:

Catalyst removal by filtration, concentration under reduced pressure, and trituration with diethyl ether yield the pure this compound as a solid.

Representative Reaction Conditions:

| Step | Reagents/Catalysts | Solvent | Conditions | Yield/Notes |

|---|---|---|---|---|

| Azide substitution | Sodium azide or potassium azide | Polar aprotic | Ambient to mild heating | High conversion |

| Catalytic hydrogenation | 10% Pd/C, HCl (conc.) | Methanol | H2 gas, ~30 psi, 3 hours | Efficient reduction to amine |

| Product isolation | Filtration, concentration, trituration | Methanol, diethyl ether | Reduced pressure evaporation | Pure hydrochloride salt obtained |

This method is well-documented in patent US9982094B2 and is favored for its straightforward approach and relatively mild conditions.

Oxidation and Catalytic Hydrogenation of Hydroxymethyl Derivatives

An alternative route involves the oxidation of methyl 5-(hydroxymethyl)-2-furoate to 5-formyl-2-furoic acid derivatives, followed by conversion to oximes and subsequent catalytic hydrogenation to the amine.

Oxidation of Hydroxymethyl Group:

Methyl 5-(hydroxymethyl)-2-furoate is oxidized using reagents such as o-iodoxybenzoic acid or pyridinium tribromide in organic solvents (e.g., ethyl acetate) under reflux or vigorous stirring conditions to yield aldehyde or acid intermediates.Oxime Formation:

The aldehyde intermediate is treated with hydroxylamine to form the corresponding oxime.Catalytic Hydrogenation:

The oxime is reduced using Raney nickel catalyst under high hydrogen pressure (e.g., 50 bar) in tetrahydrofuran, converting the oxime to the amino acid or amino ester.Salt Formation:

Final treatment with hydrochloric acid affords the hydrochloride salt of methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate.

Representative Reaction Conditions:

| Step | Reagents/Catalysts | Solvent | Conditions | Yield/Notes |

|---|---|---|---|---|

| Oxidation | o-Iodoxybenzoic acid / Pyridinium tribromide | Ethyl acetate / Biphasic | Reflux / Vigorous stirring, 3 hours | Efficient oxidation to aldehyde/acid |

| Oxime formation | Hydroxylamine | Suitable solvent | Ambient | High conversion |

| Catalytic hydrogenation | Raney nickel | Tetrahydrofuran | H2 gas, 50 bar, 1 hour | Reduction to amine |

| Product isolation | Acid treatment | - | Formation of hydrochloride salt | Purified amino ester salt |

This route is more complex but allows access to the amino ester via aldehyde intermediates and offers flexibility for analog synthesis.

Comparative Summary of Preparation Methods

| Aspect | Azide Reduction Method | Oxidation & Hydrogenation Method |

|---|---|---|

| Starting Materials | 5-(Chloromethyl)furfural or methyl ester | Methyl 5-(hydroxymethyl)-2-furoate |

| Key Intermediates | Azidomethyl derivatives | Aldehyde and oxime derivatives |

| Catalysts | Pd/C (10%) | Raney nickel |

| Reaction Conditions | Mild H2 pressure (~30 psi), methanol solvent | High H2 pressure (50 bar), THF solvent |

| Complexity | Moderate | Higher due to multi-step oxidation and oxime formation |

| Product Yield and Purity | High, straightforward isolation | Good, requires careful control of oxidation steps |

| Scalability | Well-suited for scale-up | More suited for research or specialized synthesis |

Supporting Research Findings and Data

The azide reduction method has been demonstrated to produce this compound with high purity and yield, with the hydrochloride salt formed directly during catalytic hydrogenation in acidic medium.

The oxidation-hydrogenation route allows the synthesis of amino acid derivatives from hydroxymethyl precursors, providing a versatile platform for structural analogues, though requiring more rigorous reaction control.

Both methods utilize polar aprotic solvents and carefully selected catalysts to optimize reaction rates and selectivity.

Patent literature emphasizes the importance of solvent choice (e.g., chloro solvents, ethers, esters) and catalyst loading for efficient transformations.

Additional Notes on Esterification and Salt Formation

Esterification catalysts such as thionyl chloride or concentrated sulfuric acid may be used in early steps to prepare methyl esters from carboxylic acids, facilitating subsequent transformations.

The hydrochloride salt form is preferred for stability and handling, typically formed by treatment with concentrated hydrochloric acid during or after the catalytic hydrogenation step.

Summary Table of Key Reaction Parameters

| Parameter | Azide Reduction Method | Oxidation & Hydrogenation Method |

|---|---|---|

| Starting material | 5-(Chloromethyl)furfural or methyl ester | Methyl 5-(hydroxymethyl)-2-furoate |

| Azide source | Sodium azide, potassium azide | Not applicable |

| Catalytic hydrogenation catalyst | 10% Pd/C | Raney nickel |

| Hydrogen pressure | ~30 psi | 50 bar |

| Solvent | Methanol | Tetrahydrofuran |

| Reaction time | ~3 hours | ~1 hour |

| Acid for salt formation | Concentrated HCl | Concentrated HCl |

| Product isolation | Filtration, concentration, trituration | Acid treatment, purification |

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride?

Methodological Answer: The synthesis typically involves sequential functionalization of the tetrahydrofuran ring. Key steps include:

- Aminomethylation : Introducing the aminomethyl group at position 5 via reductive amination or nucleophilic substitution, using reagents like ammonium chloride or benzylamine derivatives .

- Esterification : Methyl ester formation at position 2 using methanol under acidic catalysis or via coupling agents like DCC (dicyclohexylcarbodiimide) .

- Salt Formation : Conversion to the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol or tetrahydrofuran) .

Validation : Monitor intermediates using -NMR and LC-MS to confirm regioselectivity and purity .

Q. How can researchers characterize the purity of this compound for pharmacological studies?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Mobile phase: acetonitrile/water gradient with 0.1% trifluoroacetic acid to enhance peak resolution .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to validate the hydrochloride salt (e.g., Cl content ~15–16%) .

- Spectroscopy : - and -NMR in DMSO-d6 to verify structural integrity; FTIR for amine (-NH) and carbonyl (C=O) stretches .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

Methodological Answer:

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for solubility (>50 mg/mL) in biological assays .

- Aqueous buffers : Use acidic conditions (pH 3–4) to maintain protonation of the amine group, enhancing solubility in water .

Note : Avoid chloroform or ethers due to poor solubility of the hydrochloride salt .

Advanced Research Questions

Q. How can researchers analyze degradation products of this compound under acidic or oxidative conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to 0.1N HCl (40°C, 24h) or 3% HO (room temperature, 8h).

- LC-MS/MS Analysis : Use a Q-TOF mass spectrometer to identify degradation products (e.g., demethylation at the carboxylate or oxidation of the tetrahydrofuran ring) .

- Comparative Chromatography : Compare degradation samples against reference standards of known impurities (e.g., methyl tetrahydrofuran-2-carboxylate) .

Q. What strategies are effective for resolving enantiomers if the compound exhibits chirality?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase (85:15 v/v) and 0.1% diethylamine. Monitor enantiomeric excess via polarimetric detection .

- Derivatization : Convert the amine to a diastereomeric pair using (+)- or (-)-menthyl chloroformate, followed by standard reverse-phase separation .

Q. How can researchers address batch-to-batch variability in impurity profiles during scale-up synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) using a factorial design to minimize byproducts like unreacted aminomethyl intermediates .

- Advanced Detection : Employ HPLC with charged aerosol detection (CAD) to quantify low-level impurities (<0.1%) that UV may miss .

- Process Validation : Perform spiking studies with synthetic impurities (e.g., methyl 4-aminothiophene-3-carboxylate hydrochloride) to validate analytical methods .

Q. What role does the hydrochloride counterion play in the compound’s stability and hygroscopicity?

Methodological Answer:

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) to compare hydrochloride vs. free base forms. Use Karl Fischer titration to monitor hygroscopicity .

- Counterion Effects : The hydrochloride salt improves crystallinity and reduces deliquescence compared to other salts (e.g., acetate) but may hydrolyze in aqueous buffers >pH 6 .

Q. How can researchers detect trace amounts of this compound in biological matrices (e.g., plasma)?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from plasma proteins .

- LC-MS/MS Quantification : Employ a triple quadrupole mass spectrometer with MRM transitions (e.g., m/z 208 → 154 for the protonated ion) and deuterated internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.